molecular formula C10H16N4O2S B2503921 Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylate CAS No. 897769-61-8

Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylate

Cat. No.: B2503921
CAS No.: 897769-61-8
M. Wt: 256.32
InChI Key: CQUAOCYSHLFKNJ-UHFFFAOYSA-N
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Description

Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylate is a heterocyclic compound that contains a thiadiazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiadiazole ring imparts unique chemical and biological properties to the compound, making it a valuable subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylate typically involves the reaction of ethyl piperidine-4-carboxylate with 5-amino-1,3,4-thiadiazole-2-thiol. The reaction is carried out in the presence of a suitable base, such as triethylamine, and a solvent like ethanol. The mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylate is unique due to the combination of the thiadiazole and piperidine rings, which imparts distinct chemical reactivity and biological activity. This combination makes it a valuable compound for developing new therapeutic agents and materials .

Biological Activity

Overview

Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylate is a heterocyclic compound notable for its unique structural features that combine a thiadiazole ring with a piperidine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

The compound can be synthesized through a reaction between ethyl piperidine-4-carboxylate and 5-amino-1,3,4-thiadiazole-2-thiol, typically in the presence of a base and solvent under reflux conditions. Its molecular formula is C10H16N4O2SC_{10}H_{16}N_{4}O_{2}S, and it has been cataloged with various identifiers including CAS number 897769-61-8.

Anticancer Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant anticancer properties. For instance, studies have demonstrated that certain derivatives similar to this compound show potent cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer).

Key Findings:

  • Cytotoxicity: The compound exhibits IC50 values indicative of effective cytotoxicity against cancer cells. For example, related compounds have shown IC50 values as low as 2.32 µg/mL against MCF-7 cells, indicating high potency .
  • Mechanism of Action: The cytotoxic effects are often associated with the induction of apoptosis, evidenced by an increased Bax/Bcl-2 ratio and elevated caspase activity in treated cells. Cell cycle analysis suggests that these compounds can induce cell cycle arrest at the S and G2/M phases .

Antimicrobial Activity

Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine derivatives have also been explored for their antimicrobial properties. The presence of the thiadiazole ring is crucial for enhancing the biological activity against various pathogens.

Research Insights:

  • Compounds with similar structures have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
  • The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of critical metabolic pathways.

Comparative Analysis

The biological activity of this compound can be compared with other thiadiazole derivatives to highlight its unique efficacy:

Compound TypeAnticancer Activity (IC50)Antimicrobial Spectrum
Ethyl 1-(5-amino...)2.32 µg/mL (MCF-7)Broad-spectrum
Thiadiazole Derivative A5.36 µg/mL (MCF-7)Limited to Gram-positive
Thiadiazole Derivative B10.10 µg/mL (HepG2)Gram-negative resistant strains

Case Studies

Several studies have investigated the biological activity of compounds related to Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine derivatives:

  • Study on Anticancer Activity:
    • Researchers synthesized a series of thiadiazole derivatives and evaluated their cytotoxicity against MCF-7 and HepG2 cell lines. The study found that modifications in substituents significantly affected the anticancer potency.
    • Notably, the introduction of lipophilic groups enhanced bioavailability and cellular uptake.
  • Antimicrobial Evaluation:
    • A comparative study assessed the antimicrobial efficacy of various thiadiazole derivatives against common bacterial strains. Results indicated that modifications in the piperidine ring improved activity against resistant strains.

Properties

IUPAC Name

ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O2S/c1-2-16-8(15)7-3-5-14(6-4-7)10-13-12-9(11)17-10/h7H,2-6H2,1H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQUAOCYSHLFKNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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